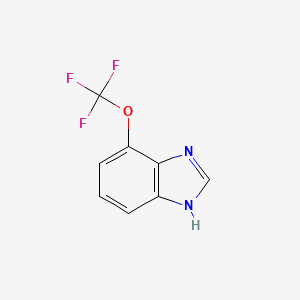
2,2-Difluoro-1,3,3-trimethylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-1,3,3-trimethylpyrrolidine is a fluorinated heterocyclic compound with the molecular formula C7H13F2N This compound is characterized by the presence of two fluorine atoms and three methyl groups attached to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1,3,3-trimethylpyrrolidine typically involves the introduction of fluorine atoms into a pyrrolidine precursor. One common method is the reaction of 1,3,3-trimethylpyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the selective introduction of fluorine atoms .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Difluoro-1,3,3-trimethylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of fluorine atoms or the reduction of other functional groups present in the molecule.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrrolidine derivatives .
Aplicaciones Científicas De Investigación
2,2-Difluoro-1,3,3-trimethylpyrrolidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, fluorinated compounds like this compound are used to study enzyme interactions and metabolic pathways.
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs with improved pharmacokinetic properties.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-1,3,3-trimethylpyrrolidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
2,2-Difluoro-1,3-dimethylimidazolidine: Another fluorinated heterocyclic compound with similar properties and applications.
2,2-Difluoro-1,3-benzodioxole: Known for its use in various industrial and pharmaceutical applications.
3,3-Difluoro-2-(2-pyrrolidinylmethyl)acrylic acid: Used in biological and chemical research.
Uniqueness: 2,2-Difluoro-1,3,3-trimethylpyrrolidine stands out due to its specific substitution pattern on the pyrrolidine ring, which imparts unique steric and electronic properties. These properties make it particularly valuable in applications requiring high selectivity and specificity .
Propiedades
Fórmula molecular |
C7H13F2N |
|---|---|
Peso molecular |
149.18 g/mol |
Nombre IUPAC |
2,2-difluoro-1,3,3-trimethylpyrrolidine |
InChI |
InChI=1S/C7H13F2N/c1-6(2)4-5-10(3)7(6,8)9/h4-5H2,1-3H3 |
Clave InChI |
BZSBPSOVPACROP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN(C1(F)F)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-succinamic acid](/img/structure/B12835736.png)

![2-(6-(Diphenylphosphoryl)naphthalen-2-yl)-5,6-dihydropyrazino[1,2,3,4-lmn][1,10]phenanthroline-4,7-diium bromide](/img/structure/B12835759.png)
![Rel-(3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole](/img/structure/B12835766.png)
![2-[(3aR,5R,6aS)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxy-1-(2-methylphenyl)ethanone](/img/structure/B12835775.png)




![5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethylfuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12835822.png)



